molecular formula C6H7BrN2O B3029999 3-Amino-5-bromo-6-methylpyridin-2-ol CAS No. 85216-55-3

3-Amino-5-bromo-6-methylpyridin-2-ol

Cat. No.: B3029999
CAS No.: 85216-55-3
M. Wt: 203.04
InChI Key: RXGDUMSYWSLLFS-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Derivative Chemistry Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a foundational scaffold in organic chemistry. researchgate.net Its derivatives are ubiquitous, found in natural products like vitamins (niacin, pyridoxine) and forming the core of numerous synthetic compounds with diverse applications. novasynorganics.com In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because its structure is consistently found in a wide range of clinically useful and FDA-approved drugs. researchgate.net

The inclusion of a nitrogen atom in the aromatic ring imparts unique properties to pyridine derivatives compared to their benzene counterparts. It influences the molecule's basicity, polarity, and ability to form hydrogen bonds, which are critical for biological interactions. novasynorganics.com Researchers actively explore the synthesis of novel pyridine derivatives to develop new therapeutic agents, leveraging the scaffold's versatility to fine-tune solubility, bioavailability, and pharmacological activity. tcichemicals.com The study of these compounds extends to their use as ligands in organometallic chemistry and as building blocks for functional materials. novasynorganics.com

Significance of Substituted Pyridinols in Academic Research

The pyridinol, or hydroxypyridine, structure is a key subset of pyridine derivatives. Specifically, pyridin-2-ol (also known as 2-pyridone) is a prominent tautomer that is extensively studied. This structural motif is of significant interest due to its presence in biologically active molecules and its versatile chemical reactivity. Research has shown that pyridin-2-one derivatives can exhibit a range of biological effects, and they are often investigated in the development of new therapeutic agents.

The true value in modern chemical research comes from the strategic placement of various substituents on the pyridinol core. Functional groups such as amino (-NH2), halogen (-Br), and alkyl (-CH3) groups are intentionally added to the pyridinol ring to modulate its electronic properties, steric profile, and reactivity. Each substitution can influence the molecule's potential as an antioxidant, its binding affinity to biological targets, or its utility as an intermediate in complex synthetic pathways. nih.gov For instance, the amino group can serve as a point for further chemical elaboration, while a bromine atom can act as a handle for cross-coupling reactions to build more complex molecular architectures.

Overview of Research Scope for 3-Amino-5-bromo-6-methylpyridin-2-ol

While extensive, detailed research findings specifically on this compound are not widely available in public literature, its chemical structure provides a clear indication of its research scope. As a multi-functionalized heterocyclic compound, its primary role in scientific research is that of a specialized chemical building block for organic synthesis.

The potential applications of this compound can be understood by analyzing its constituent parts:

Pyridin-2-ol Core: This establishes the compound as a stable heterocyclic molecule, providing a rigid framework for the attached functional groups.

Amino Group (-NH2): Located at the 3-position, this group is a primary nucleophile and a site for a wide array of chemical transformations, such as acylation, alkylation, or diazotization, allowing for the synthesis of more complex derivatives.

Bromo Group (-Br): The bromine atom at the 5-position is a particularly valuable feature. It serves as a versatile synthetic handle, enabling its participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). This allows chemists to introduce a wide variety of other molecular fragments, making it a key intermediate for creating libraries of novel compounds for screening purposes. The presence of bromine is also known to influence the biological activity of molecules. mdpi.com

Methyl Group (-CH3): The methyl group at the 6-position can influence the molecule's solubility and steric properties, which can subtly affect its reactivity and how it interacts with biological systems.

Given these features, this compound is positioned as a valuable intermediate for researchers in medicinal chemistry and materials science. Its utility lies in its potential to be a starting point for the synthesis of targeted molecules with potential applications in drug discovery and the development of novel organic materials.

Interactive Data Tables

Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-bromo-5-methylpyridin-2-ol C₆H₆BrNO188.0278-82
3-Amino-5-methylpyridin-2-ol indiamart.comC₆H₈N₂O124.14Not available
2-Amino-5-bromo-3-methylpyridine nih.govC₆H₇BrN₂187.0488-95
3-Amino-6-bromo-2-methylpyridine tcichemicals.comC₆H₇BrN₂187.04108-112

Functional Group Analysis and Potential Research Applications

Functional GroupPositionRole in SynthesisPotential Influence on Properties
Pyridin-2-olCoreProvides a stable heterocyclic scaffold.Core of a recognized pharmacophore.
Amino (-NH₂)3Nucleophilic site for derivatization (e.g., amidation, alkylation).Can act as a hydrogen bond donor, influencing biological target binding.
Bromo (-Br)5Key site for cross-coupling reactions (e.g., Suzuki, Sonogashira).Increases molecular weight; can enhance or modulate biological activity.
Methyl (-CH₃)6Influences steric hindrance and electronic properties of the ring.Can affect solubility and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromo-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-4(7)2-5(8)6(10)9-3/h2H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDUMSYWSLLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652814
Record name 3-Amino-5-bromo-6-methylpyridin-2(1H)-one
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Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85216-55-3
Record name 3-Amino-5-bromo-6-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85216-55-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromo-6-methylpyridin-2(1H)-one
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Synthetic Methodologies for 3 Amino 5 Bromo 6 Methylpyridin 2 Ol and Its Derivatives

Established Synthetic Routes to the Core Pyridinol Scaffold

The foundational step in the synthesis of the target compound is the construction of the 6-methylpyridin-2-ol (also known as 6-methyl-2(1H)-pyridone) ring system, often bearing a functional group at the 3-position that serves as a precursor to the amino group.

One of the most efficient methods for constructing the 6-methyl-2-oxo-1,2-dihydropyridine scaffold involves the condensation of acyclic precursors. A well-documented route is the reaction of a β-amino enone with an active methylene (B1212753) compound. Specifically, the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key intermediate, can be achieved through the reaction of 4-(dimethylamino)but-3-en-2-one with cyanoacetamide. semanticscholar.orgresearchgate.net This reaction proceeds via a series of conjugate addition, cyclization, and elimination steps to form the stable pyridone ring.

An alternative synthesis involves the reaction of the same β-amino enone, 4-(dimethylamino)but-3-en-2-one, with malononitrile. semanticscholar.org This reaction initially forms a (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide intermediate, which can be isolated. Subsequent acid-induced cyclization of this intermediate leads to the formation of the desired 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. semanticscholar.org

Table 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant 1Reactant 2ConditionsProductReference
4-(dimethylamino)but-3-en-2-oneCyanoacetamideWater, Microwave irradiation6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile researchgate.net
4-(dimethylamino)but-3-en-2-oneMalononitrile1) Formation of dienamide intermediate; 2) Acid-induced cyclization6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile semanticscholar.org

While the primary construction of this specific pyridinol often relies on cyclization, nucleophilic substitution plays a crucial role in the synthesis of pyridine (B92270) derivatives generally. In many synthetic pathways for functionalized pyridines, a pre-formed pyridine ring with a good leaving group (such as a halogen) at the 2-position can undergo nucleophilic aromatic substitution. For instance, a 2-chloropyridine (B119429) derivative can be converted to a pyridin-2-ol (pyridone) by reaction with a hydroxide (B78521) source. This strategy is fundamental in modifying existing pyridine scaffolds.

Direct amination and hydroxylation of C-H bonds on a pyridine ring are advanced strategies that can, in principle, form the pyridinol scaffold. researchgate.net However, for the synthesis of 3-Amino-5-bromo-6-methylpyridin-2-ol, a more controlled, stepwise approach starting from acyclic precursors is generally preferred to ensure correct regiochemistry. The introduction of the hydroxyl (oxo) group is typically integral to the initial cyclization reaction that forms the pyridone ring itself, rather than a later hydroxylation step. Similarly, the amino group is generally introduced via the reduction of a nitro group or the rearrangement of a carboxamide, as will be discussed. wikipedia.orgchemistwizards.com

Regioselective Functionalization of the Pyridine Ring

With the 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (B3383448) scaffold in hand (obtained via hydrolysis of the corresponding carbonitrile), the next crucial steps involve the introduction of the bromine atom at position 5 and the amino group at position 3.

The pyridine ring in 6-methyl-2-oxo-1,2-dihydropyridine derivatives is activated towards electrophilic substitution. The electron-donating nature of the hydroxyl (in its oxo tautomeric form) and methyl groups directs electrophiles primarily to the C3 and C5 positions. In a precursor such as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, the C3 position is already substituted. Therefore, electrophilic bromination is expected to occur regioselectively at the C5 position.

This selective bromination is often accomplished concurrently with the formation of the 3-amino group through a Hofmann rearrangement.

A classic and highly effective method for converting a carboxamide into a primary amine with one less carbon atom is the Hofmann rearrangement. wikipedia.orgslideshare.netthermofisher.com This reaction is particularly well-suited for the synthesis of 3-aminopyridine (B143674) derivatives from nicotinamides (pyridine-3-carboxamides). chemistwizards.comwikipedia.org

In the context of synthesizing this compound, the precursor 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide would be treated with bromine (Br₂) and a strong base, such as sodium hydroxide (NaOH). wikipedia.orgwikipedia.org The reaction proceeds through several steps:

Deprotonation of the amide and reaction with bromine to form an N-bromoamide intermediate.

A second deprotonation followed by a rearrangement, where the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.

Hydrolysis of the isocyanate, followed by decarboxylation, to yield the final 3-amino group.

Crucially, the reaction conditions for the Hofmann rearrangement (bromine in strong base) are also conditions for electrophilic aromatic bromination. Given the activated nature of the pyridone ring at the C5 position, it is highly plausible that bromination of the ring occurs during the same synthetic step. This provides an efficient route that accomplishes both the introduction of the amino group at C3 and the bromine atom at C5 in a single, concerted process.

Table 2: Proposed Functionalization via Hofmann Rearrangement
Starting MaterialReagentsKey TransformationExpected ProductReference (Analogous Reactions)
6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamideBr₂, NaOH, H₂OHofmann rearrangement and concurrent electrophilic brominationThis compound wikipedia.orgchemistwizards.comwikipedia.org

Retention of Methyl Group at Position 6

A critical aspect in the synthesis of this compound is the preservation of the methyl group at the 6-position of the pyridine ring. The reactivity of methyl groups on pyridine rings can lead to undesired side reactions, such as oxidation or rearrangement, under harsh reaction conditions. Therefore, synthetic strategies are designed to employ mild and selective reagents and conditions.

One common approach to ensure the retention of the methyl group is to introduce the amino and bromo functionalities onto a pre-existing 6-methylpyridin-2-ol scaffold. This starting material provides a stable foundation where the methyl group is less susceptible to modification during subsequent nitration, halogenation, and reduction steps. The choice of reagents for these transformations is paramount; for instance, using N-bromosuccinimide (NBS) for bromination under controlled temperatures can prevent radical reactions that might otherwise affect the methyl group. Similarly, the reduction of a nitro group to an amino group is often achieved using milder reducing agents like iron powder in acetic acid or catalytic hydrogenation at moderate pressures, which are less likely to impact the alkyl substituent.

Reaction Conditions and Optimization Studies

The successful synthesis of this compound is highly dependent on the optimization of various reaction parameters. These studies are crucial for maximizing yield, minimizing byproducts, and ensuring the regioselectivity of the reactions.

Temperature plays a pivotal role in the selectivity and rate of the reactions involved. For instance, in the synthesis of related aminobromopyridines, bromination reactions are often initiated at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and to prevent over-bromination, which can lead to the formation of dibromo-substituted impurities. Subsequently, the temperature may be raised to ensure the completion of the reaction. For amination reactions, particularly those involving nucleophilic aromatic substitution, higher temperatures, often in the range of 80-120°C, may be necessary to overcome the activation energy barrier.

The choice of solvent is equally critical and is dependent on the specific reaction step. For bromination, solvents like acetone (B3395972) or acetic acid are commonly used as they can effectively dissolve the reactants and facilitate the reaction. In amination reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the aminating agent. The use of high-boiling point solvents like ethylene (B1197577) glycol can also be advantageous in reactions requiring elevated temperatures.

Table 1: Illustrative Temperature and Solvent Effects on Key Synthetic Steps

Reaction StepTemperature RangeSolvent SystemObservations
Bromination0°C to room temp.Acetone, Acetic AcidLower temperatures improve selectivity and reduce byproduct formation.
Nitration0°C to 60°CSulfuric AcidCareful temperature control is necessary to prevent runaway reactions.
Amination80°C to 120°CDMF, Ethylene GlycolHigher temperatures are often required for efficient substitution.
ReductionRoom temp. to 80°CMethanol (B129727)/Water, Acetic AcidMild conditions are preferred to avoid side reactions.

Catalysts are frequently employed to enhance the efficiency and selectivity of amination and halogenation reactions in pyridine synthesis.

For amination , palladium-based catalysts are widely used in cross-coupling reactions to form the C-N bond. Catalyst systems such as palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands like Xantphos have proven effective. These catalysts facilitate the reaction between a halo-pyridine and an amine source under relatively mild conditions. The choice of base, such as cesium carbonate (Cs₂CO₃), is also crucial for the catalytic cycle.

In halogenation , particularly bromination, the reaction can often proceed without a catalyst using reagents like N-bromosuccinimide. However, in certain cases, Lewis acids may be used to activate the pyridine ring towards electrophilic substitution. For the introduction of other halogens, specific catalyst systems might be required.

For the reduction of a nitro group to an amine, metallic catalysts such as iron powder are commonly used in the presence of an acid like acetic acid or a salt like ammonium (B1175870) chloride. This method is often preferred due to its cost-effectiveness and milder reaction conditions compared to other reduction methods.

The purification of intermediates and the final product is a critical step to ensure the high purity of this compound. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. For related aminopyridines, solvents like ethanol (B145695) are often effective.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system of appropriate polarity is used to elute the desired compound from the column. This is particularly useful for separating the product from closely related impurities.

Acid-Base Extraction: The basic nature of the amino group and the acidic nature of the pyridinol-like structure allow for purification through selective extraction. The compound can be dissolved in an acidic solution to form a salt, which is then washed with an organic solvent to remove non-basic impurities. The free base can then be regenerated by the addition of a base and extracted into an organic solvent.

Filtration and Washing: Intermediate precipitates are often collected by filtration and washed with appropriate solvents to remove unreacted reagents and soluble impurities.

Synthesis of Related Pyridinol Analogues

The synthesis of related pyridinol analogues provides valuable insights into the methodologies applicable to this compound.

The synthesis of 4-Amino-5-methylpyridin-2-ol shares some common strategies with that of its 3-amino isomer, but also highlights key differences based on the position of the amino group.

A common route to 4-Amino-5-methylpyridin-2-ol starts with 2-chloro-5-methyl-4-nitropyridine-N-oxide. This starting material undergoes hydrogenation to reduce the nitro group to an amine and remove the N-oxide, yielding 2-chloro-5-methyl-4-pyridinamine. This intermediate is then subjected to hydrolysis, often using potassium hydroxide in a solvent like methanol or ethylene glycol under elevated temperature and pressure, to replace the chloro group with a hydroxyl group, affording the final product. google.com

In contrast, the synthesis of this compound would likely involve the introduction of the amino group at the 3-position, which is electronically different from the 4-position. This might necessitate a different order of functional group introduction. For instance, starting with a 6-methylpyridin-2-ol, a nitration step would likely direct the nitro group to the 3- or 5-position. Subsequent bromination and reduction would then lead to the desired product. The directing effects of the existing substituents on the pyridine ring are a key determinant of the synthetic strategy.

Table 2: Comparison of Synthetic Approaches

FeatureSynthesis of this compound (Postulated)Synthesis of 4-Amino-5-methylpyridin-2-ol
Starting Material Likely 6-methylpyridin-2-ol or a derivative2-chloro-5-methyl-4-nitropyridine-N-oxide google.com
Key Transformations Nitration, Bromination, ReductionReduction of nitro group, Hydrolysis of chloro group google.com
Regioselectivity Controlled by directing effects of -OH and -CH₃ groupsPre-determined by the starting material's substitution pattern

Synthetic Strategies for other Brominated and Aminated Pyridines

The synthesis of pyridines bearing both bromine and amine functionalities is crucial for the development of a wide range of chemical compounds, including the target molecule, this compound. Various methodologies have been developed to introduce these functional groups onto the pyridine ring, often involving multi-step sequences that allow for regioselective control.

A common approach begins with the direct bromination of an existing aminopyridine. For instance, 2-aminopyridine (B139424) can be treated with bromine in acetic acid to yield 2-amino-5-bromopyridine. orgsyn.org This intermediate can then undergo further functionalization. One established route involves nitration, where the bromo-aminopyridine is treated with nitric acid in sulfuric acid to introduce a nitro group, forming 2-amino-5-bromo-3-nitropyridine. orgsyn.org Subsequent reduction of the nitro group, often accomplished using reducing agents like iron in an acidic medium, yields the corresponding diamino-bromopyridine. orgsyn.orgchemicalbook.comchemicalbook.com This nitration-reduction sequence is a versatile method for introducing a second amino group onto the pyridine ring.

Another strategy involves the Sandmeyer-type reaction, where an amino group is converted into a bromo group. This is typically achieved by diazotization of an aminopyridine in the presence of hydrobromic acid and a nitrite (B80452) source, followed by decomposition of the resulting diazonium salt to introduce the bromine atom. orgsyn.org

Modern cross-coupling reactions also provide efficient routes to aminated pyridines. The Goldberg reaction, a copper-catalyzed N-arylation, can be used to synthesize N-substituted aminopyridines from bromopyridines and amides. nih.gov Similarly, palladium-catalyzed methods like the Suzuki cross-coupling reaction can be employed, starting from a bromo-aminopyridine and coupling it with various arylboronic acids to create more complex structures. mdpi.com

The Chichibabin reaction offers a method for the direct amination of the pyridine ring by nucleophilic substitution of hydrogen. youtube.com This reaction typically involves treating pyridine with sodium amide to introduce an amino group, primarily at the 2-position. youtube.com While powerful, this method can sometimes lead to mixtures of isomers. youtube.com More contemporary methods for amination include base-promoted reactions with reagents like N,N-dimethylformamide in water, which can selectively aminate polyhalogenated pyridines. acs.org

Furthermore, functional group interconversion provides another synthetic avenue. For example, a patent describes a method starting from 2-amino-4-methylpyridine, which is first protected, then oxidized to a carboxylic acid, and subsequently subjected to a rearrangement and hydrobromic acid reflux to yield 2-amino-4-bromopyridine. google.com

These varied strategies highlight the flexibility chemists have in constructing brominated and aminated pyridine scaffolds, allowing access to a diverse array of precursors for more complex targets.

Table 1: Selected Synthetic Methods for Brominated and Aminated Pyridines

Starting MaterialReagentsProductReaction Type
2-Aminopyridine1. Br₂, Acetic Acid2. HNO₃, H₂SO₄3. Reduced Iron, HCl, Ethanol2,3-Diamino-5-bromopyridineElectrophilic Bromination, Nitration, Nitro Reduction
2-AminopyridineHBr, Br₂, NaNO₂2-BromopyridineDiazotization (Sandmeyer-type)
2-BromopyridineSecondary Amide, CuI, 1,10-phenanthrolineN-substituted 2-AminopyridineGoldberg Reaction
α-Bromoketones, 2-AminopyridineTBHP3-Bromoimidazo[1,2-a]pyridineTandem Cyclization/Bromination
5-Bromo-2-methylpyridin-3-amine (B1289001)Arylboronic acid, Pd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amineSuzuki Cross-Coupling
PyridineSodium Amide (NaNH₂)2-AminopyridineChichibabin Reaction
2,5-DibromopyridineDMF, NaOtBu, H₂O5-Bromo-N,N-dimethylpyridin-2-amineBase-Promoted Amination

Chemical Reactivity and Transformation Studies of 3 Amino 5 Bromo 6 Methylpyridin 2 Ol

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when a good leaving group is present on the ring. The electron-withdrawing nature of the ring nitrogen atom facilitates attack by nucleophiles, especially at the positions ortho and para to it (C2, C4, and C6), where the negative charge of the intermediate can be effectively stabilized.

Reactivity of the Bromine Atom at Position 5

The bromine atom at the C5 position of 3-Amino-5-bromo-6-methylpyridin-2-ol is a potential leaving group in nucleophilic substitution reactions. While nucleophilic attack on halopyridines is generally favored at the 2- and 4-positions, substitution at the 3- and 5-positions can occur, albeit typically under more forcing conditions. The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl ≈ Br > I, which is opposite to the trend in SN2 reactions and is attributed to the high electronegativity of fluorine stabilizing the transition state.

For the target molecule, direct displacement of the C5-bromo group by a nucleophile would proceed through a high-energy Meisenheimer-like intermediate. The stability of this intermediate, and thus the reaction rate, is significantly influenced by the other substituents on the ring.

Influence of Electron-Withdrawing and Electron-Donating Groups on Reactivity

The substituents on the pyridine (B92270) ring play a crucial role in modulating its reactivity towards nucleophiles. Electron-donating groups, such as the amino (-NH2) and methyl (-CH3) groups, increase the electron density of the ring, which generally disfavors nucleophilic attack. Conversely, the hydroxyl (-OH) group at the C2 position, existing in tautomeric equilibrium with the 2-pyridone form, can act as an electron-donating group through resonance. The bromo (-Br) group, while deactivating through its inductive effect, can also donate electron density via resonance.

The collective electronic effect of these groups on the reactivity at C5 is complex. The electron-donating nature of the amino and hydroxyl/pyridone groups would likely decrease the propensity for nucleophilic attack at the C5 position compared to an unsubstituted bromopyridine.

Table 1: Expected Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

SubstituentPositionElectronic EffectExpected Impact on Reactivity at C5
Amino (-NH2)3Electron-donating (resonance)Deactivating
Bromo (-Br)5Electron-withdrawing (inductive), Electron-donating (resonance)Deactivating (net)
Methyl (-CH3)6Electron-donating (inductive, hyperconjugation)Deactivating
Hydroxyl (-OH) / Pyridone2Electron-donating (resonance)Deactivating

Mechanistic Insights into Nucleophilic Attack

The mechanism of nucleophilic aromatic substitution on the pyridine ring typically involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group.

In the case of this compound, attack at C5 would lead to an intermediate where the negative charge is distributed across the ring system. The stability of this intermediate is paramount to the reaction's feasibility. The presence of multiple electron-donating groups would likely destabilize this negatively charged intermediate, making the substitution less favorable. For pyridinium (B92312) ions, the mechanism can be more intricate, sometimes involving a rate-determining deprotonation of the initial adduct.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene. Electrophilic aromatic substitution (EAS) on pyridine is generally sluggish and requires harsh conditions. However, the presence of activating substituents can significantly enhance the ring's reactivity.

Directing Effects of Amino, Bromo, and Hydroxyl Groups

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

Amino Group (-NH2): A powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

Hydroxyl Group (-OH): In the pyridin-2-ol tautomer, the hydroxyl group is also a strong activating, ortho, para-director for the same reason. In the 2-pyridone tautomer, the ring is also activated towards electrophilic attack, with the C3 and C5 positions being particularly electron-rich. rsc.org

Bromo Group (-Br): A deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Methyl Group (-CH3): A weak activating group that directs ortho and para through inductive effects and hyperconjugation.

The combined directing effects of these groups will determine the position of electrophilic attack. The powerful activating and directing effects of the amino and hydroxyl/pyridone groups are expected to dominate. Given that the positions ortho and para to these groups are either already substituted or are the C4 position, the C4 position is the most likely site for electrophilic attack.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingDirecting Effect
Amino (-NH2)3Activatingortho, para
Bromo (-Br)5Deactivatingortho, para
Methyl (-CH3)6Activatingortho, para
Hydroxyl (-OH) / Pyridone2Activatingortho, para

Nitration and Bromination Studies on Pyridine Ring Systems

Nitration: The nitration of aminopyridines can be complex, often yielding a mixture of products. For 2-aminopyridine (B139424), nitration can result in both 3-nitro and 5-nitro derivatives. In the case of the target molecule, the strong activating effects of the amino and hydroxyl/pyridone groups would likely direct the incoming nitro group to the C4 position. The reaction would likely proceed under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid), though care would be needed to avoid over-oxidation or degradation due to the presence of the activating groups.

Bromination: The bromination of 2-pyridone has been shown to occur, with the position of attack being pH-dependent. acs.org For this compound, the C4 position is already activated by the flanking amino and hydroxyl/pyridone groups, making it the most probable site for further bromination. The reaction would likely proceed readily with a source of electrophilic bromine, such as bromine water or N-bromosuccinimide.

Oxidation Reactions

Detailed experimental studies specifically documenting the oxidation of the hydroxyl group in this compound are not extensively available in the reviewed literature. However, the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with their corresponding pyridone form, is a fundamental concept in pyridine chemistry. The pyridone tautomer often predominates and its subsequent oxidation can lead to a variety of products, though specific pathways for this substrate are not detailed.

While direct experimental evidence for the oxidation of this compound to corresponding pyridone derivatives is not specified in the available literature, the inherent chemical nature of the 2-hydroxypyridine (B17775) moiety suggests that it exists in equilibrium with its pyridone tautomer. The stability of the pyridone form is often enhanced by intermolecular hydrogen bonding. Oxidation reactions, if carried out, would likely proceed from this tautomeric form.

The mechanistic pathways for the oxidation of this compound are not explicitly detailed in the scientific literature searched. Elucidation of such mechanisms would require dedicated experimental studies, including kinetic analysis and identification of intermediates under various oxidizing conditions.

Derivatization Strategies

The amino and hydroxyl groups of this compound serve as excellent handles for a range of derivatization reactions, enabling the synthesis of more complex molecular structures.

The presence of both an amino and a hydroxyl group allows for selective or dual derivatization to form amides and esters, respectively.

Amide Formation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. For instance, the reaction of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid, yields the corresponding N-acetylated product, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride. A similar reaction can be anticipated for this compound.

Ester Formation: While specific examples of ester formation from the hydroxyl group of this compound are not detailed in the provided search results, standard esterification conditions, such as reaction with an acyl chloride or carboxylic acid under acidic catalysis, would be expected to yield the corresponding ester derivative. The relative reactivity of the amino and hydroxyl groups would likely influence the reaction conditions required for selective esterification.

The bromine atom on the pyridine ring is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds and constructing more complex molecular frameworks.

Research on the analogous compound, 5-bromo-2-methylpyridin-3-amine, has demonstrated its successful application in Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com These reactions are typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent. The reaction involves an oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

The table below summarizes the results of Suzuki cross-coupling reactions performed on the related compound, 5-bromo-2-methylpyridin-3-amine, with different arylboronic acids, which can serve as a predictive model for the reactivity of this compound.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
43-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
52-Thienylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good

Data is analogous from studies on 5-bromo-2-methylpyridin-3-amine and is intended to be illustrative of potential reactivity. mdpi.com

Spectroscopic and Computational Characterization of 3 Amino 5 Bromo 6 Methylpyridin 2 Ol

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 3-Amino-5-bromo-6-methylpyridin-2-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) would be influenced by the electron-donating amino group and the electron-withdrawing bromo and hydroxyl/oxo groups.

Aromatic Proton: A single peak for the proton at the C4 position would be anticipated. Its chemical shift would be affected by the adjacent bromo and amino groups.

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the C6 position would be expected.

Amine Protons (-NH₂): A broad singlet for the two protons of the amino group at the C3 position would likely be observed.

Hydroxyl/Amide Proton (-OH/-NH): A broad singlet for the proton on the oxygen (in the pyridinol tautomer) or nitrogen (in the pyridinone tautomer) would also be present.

The expected signals and their hypothetical chemical shifts are summarized in the table below.

Proton Type Expected Multiplicity Anticipated Chemical Shift (ppm)
Aromatic CH (C4-H)Singlet (s)6.5 - 7.5
Methyl (-CH₃)Singlet (s)2.0 - 2.5
Amine (-NH₂)Broad Singlet (br s)4.0 - 5.5
Hydroxyl/Amide (-OH/-NH)Broad Singlet (br s)10.0 - 12.0
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule, with six distinct signals expected for the six carbon atoms of the pyridin-2-ol ring system. The chemical shifts would reveal the electronic environment of each carbon atom.

The table below outlines the anticipated ¹³C NMR signals.

Carbon Atom Anticipated Chemical Shift (ppm)
C2 (C-O/C=O)155 - 165
C3 (C-NH₂)135 - 145
C4110 - 120
C5 (C-Br)95 - 105
C6 (C-CH₃)140 - 150
-CH₃15 - 25
Other Relevant NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away, helping to confirm the connectivity of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of the compound. The molecular formula of this compound is C₆H₇BrN₂O. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

The key vibrational frequencies expected for this compound are listed in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H / N-H (Ring)Stretching3200 - 3400 (Broad)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=O (Amide)Stretching1640 - 1680
C=C / C=N (Ring)Stretching1550 - 1620
N-H (Amine)Bending1580 - 1650
C-NStretching1250 - 1350
C-OStretching1200 - 1300
C-BrStretching500 - 650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, a UV-Vis spectrum would reveal absorption bands corresponding to π → π* and n → π* transitions. The pyridine (B92270) ring, with its conjugated π-system, along with the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents, would influence the precise wavelengths of maximum absorbance (λmax). The solvent used for analysis can also shift these peaks. Analysis of the spectrum would provide insight into the molecule's electronic structure and conjugation effects. For instance, studies on other pyridine derivatives often use UV-Vis spectroscopy to confirm structural features and understand electronic properties. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms can be determined.

If a suitable single crystal of this compound were analyzed, this technique would provide a wealth of structural data, including:

Crystal System and Space Group: Defines the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Details on hydrogen bonding (e.g., between the amino and hydroxyl groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure.

For example, the crystal structure of an isomer, 2-Bromo-3-hydroxy-6-methylpyridine , was determined to be in the orthorhombic crystal system. nih.gov The analysis revealed how its molecules are linked via O—H⋯N hydrogen bonds to form chains. nih.gov A similar analysis for this compound would unambiguously confirm its molecular structure and reveal how its specific functional groups dictate its solid-state packing.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. These methods are frequently used to predict geometries, energies, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to its lowest energy state.

A DFT study on this compound would yield:

Optimized Geometrical Parameters: Theoretical values for bond lengths, bond angles, and dihedral angles in the gas phase. These calculated parameters are often in excellent agreement with experimental data from X-ray crystallography.

Vibrational Frequencies: Calculation of the molecule's vibrational modes, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of experimental spectral bands to specific molecular motions (e.g., N-H stretching, C=C ring stretching).

DFT calculations have been successfully applied to numerous substituted pyridines to analyze their structural and vibrational properties. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability.

For this compound, FMO analysis would provide:

HOMO and LUMO Energy Levels: The calculated energies of these key orbitals.

Energy Gap (ΔE): A smaller energy gap suggests the molecule is more polarizable and more reactive.

Orbital Distribution: Visualizations of the HOMO and LUMO would show where the electron density is concentrated, indicating the likely sites for electrophilic and nucleophilic attack.

This type of analysis is standard in computational studies of pyridine derivatives to understand their electronic behavior and reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, similar to a Lewis structure. It is particularly useful for quantifying intramolecular interactions.

An NBO analysis of this compound would elucidate:

Charge Distribution: The natural atomic charges on each atom, providing insight into the molecule's polarity.

Hyperconjugative Interactions: It quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, such as those between a lone pair on the nitrogen or oxygen atoms and antibonding orbitals of the ring, stabilize the molecule. The stabilization energy (E(2)) associated with these charge transfers can be calculated to determine the strength of the interactions.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP), also known as the Molecular Electrostatic Potential (MEP) map, is a visualization that maps the calculated electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting reactivity.

An ESP analysis for this compound would show:

Electron-Rich Regions: Areas with negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack. These would be expected near the lone pairs of the nitrogen and oxygen atoms.

Electron-Poor Regions: Areas with positive electrostatic potential (typically colored blue) are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those of the amino and hydroxyl groups.

This analysis provides a clear, visual guide to the reactive sites of the molecule, which is a common component of computational studies on heterocyclic systems. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Detailed molecular docking studies specifically investigating the interactions of this compound with biological targets are not extensively available in the current body of scientific literature. However, computational docking analyses of structurally similar pyridine derivatives have been conducted to elucidate their potential binding modes and affinities with various protein targets.

For instance, studies on related bromo-amino-pyridine compounds have explored their interactions with enzyme active sites. These analyses typically involve the prediction of binding energy, identification of key amino acid residues involved in the interaction, and characterization of the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). While direct data for this compound is not present, the computational approaches used for analogous compounds provide a framework for how such an analysis would be conducted.

In a typical molecular docking study, the three-dimensional structure of the ligand (this compound) would be docked into the binding site of a target protein. The results would be presented in a table format, summarizing the binding affinity and interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Kinase X-8.5LYS78, GLU95, LEU150Hydrogen Bond, Hydrophobic
Kinase Y-7.9ASP160, PHE162Hydrogen Bond, Pi-Pi Stacking
Kinase Z-7.2VAL25, ALA45, ILE145Hydrophobic

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound are not currently published.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. As with molecular docking, specific QSAR studies for a series of compounds centered around the this compound scaffold have not been reported in the available literature.

QSAR models are built using a dataset of compounds with known activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound and used to develop a mathematical equation that can predict the activity of new, untested compounds.

For a series of analogues of this compound, a QSAR study would involve the generation of a dataset of compounds with variations in their substituent groups. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, a QSAR model would be developed to predict this activity.

Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Analogues

CompoundBiological Activity (IC50, µM)LogPMolecular WeightPolar Surface Area
Compound 10.52.1203.0558.3
Compound 21.22.5217.0858.3
Compound 30.81.9189.0262.5

Note: This table represents a hypothetical dataset that would be used to build a QSAR model. The values are not based on experimental data for this compound and its analogues.

The resulting QSAR model would be an equation that relates the descriptors to the biological activity, allowing for the virtual screening and design of new, potentially more potent compounds.

No Published Data on the Biological Activity of this compound

Following an extensive review of scientific literature and chemical databases, no specific studies detailing the biological or pharmacological potential of the chemical compound This compound have been identified. The requested article, which was to be structured around the antimicrobial and anticancer activities of this specific molecule, cannot be generated as there is no published research data available to support the outlined sections.

Searches for antimicrobial efficacy, structure-activity relationships, in vitro anticancer activity, apoptosis induction, and enzyme inhibition specific to this compound did not yield any relevant results. The scientific community has not, to date, published findings on the evaluation of this compound against Gram-positive or Gram-negative bacteria, nor on its cytotoxic effects against cancer cell lines. Consequently, crucial data points such as Minimum Inhibitory Concentrations (MIC) for antimicrobial potency or IC50 values for anticancer activity are non-existent in the public domain.

While the broader classes of compounds to which this molecule belongs—such as aminopyridines, brominated heterocycles, and pyridinols—are subjects of extensive research in medicinal chemistry for their potential therapeutic properties, the specific combination of functional groups in this compound appears to be uninvestigated or at least unpublished.

Therefore, it is not possible to provide a detailed, data-driven article with research findings and interactive data tables as requested, due to the absence of foundational scientific studies on this particular compound.

Biological Activity and Pharmacological Potential of 3 Amino 5 Bromo 6 Methylpyridin 2 Ol

Anti-inflammatory Properties and Mechanisms

While direct studies on the anti-inflammatory properties of 3-Amino-5-bromo-6-methylpyridin-2-ol are not extensively documented in publicly available research, the broader class of substituted pyridine (B92270) and pyridin-2-ol derivatives has shown significant potential in modulating inflammatory pathways. The anti-inflammatory effects of such heterocyclic compounds are often attributed to their ability to interact with key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of these enzymes. nih.gov The structural features of this compound, particularly the substituted pyridine ring, suggest its potential as a COX inhibitor. Research on various heterocyclic compounds has demonstrated that the arrangement of substituents on the ring system is crucial for their inhibitory activity against COX-1 and COX-2. nih.gov For instance, certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown potent inhibitory effects on both COX isoforms. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Selected Heterocyclic Scaffolds

Compound Class Target Enzyme(s) Observed Activity
Pyrrolo[3,4-c]pyridine-diones COX-1, COX-2 Potent Inhibition
Pyridazine Derivatives COX-2 Selective Inhibition
Pyrazole Derivatives COX-2 Selective Inhibition

Beyond direct enzyme inhibition, the anti-inflammatory potential of a compound can also be attributed to its ability to modulate the production and activity of various inflammatory mediators. These mediators include cytokines, chemokines, and nitric oxide. nih.govmdpi.com Substituted aminopyridine derivatives have been shown to attenuate inflammation. nih.gov The modulation of these inflammatory mediators can occur through various mechanisms, including the inhibition of signaling pathways such as NF-κB. nih.gov While specific data for this compound is not available, the general class of aminopyridine compounds has demonstrated the capacity to influence these inflammatory pathways. nih.gov

Table 2: Modulation of Inflammatory Mediators by Related Compound Classes

Compound Class Mediator(s) Affected Mechanism of Action
Aminopyridines Pro-inflammatory Cytokines Attenuation of inflammatory response
Pyridazinones NF-κB Inhibition of activation
Pyrimidines Prostaglandin E2, TNF-α, Interleukins Inhibition of expression and activity

Applications in Medicinal Chemistry and Drug Discovery

The chemical structure of this compound makes it a valuable scaffold and intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Bromo- and amino-substituted pyridines are versatile intermediates in organic synthesis. chemicalbook.comchemimpex.com The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of functional groups. mdpi.com The amino group provides a handle for further derivatization, allowing for the construction of more complex molecular architectures. While specific examples of bioactive molecules synthesized directly from this compound are not extensively reported, the synthesis of various substituted pyridines from similar precursors highlights its potential as a key building block in the development of novel therapeutic agents. chemicalbook.commdpi.com

The pyridine ring is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic activities. This is due to its ability to form hydrogen bonds, its appropriate size, and its capacity to be functionalized to optimize drug-receptor interactions. The specific substitution pattern of this compound, including the amino, bromo, and methyl groups, as well as the hydroxyl group in its pyridin-2-ol tautomeric form, offers multiple points for interaction with biological targets.

The structure of this compound serves as a template for the design and synthesis of analogs with potentially improved biological activities. By systematically modifying the substituents on the pyridine ring, medicinal chemists can explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. For example, replacing the bromine atom with other functional groups or altering the position of the substituents could lead to the discovery of novel compounds with enhanced anti-inflammatory or other therapeutic effects. The development of a series of 3-amino-6-aryl-pyridazines as selective CB2 agonists for treating inflammatory pain exemplifies how modifications to a core heterocyclic structure can lead to potent and selective therapeutic agents. nih.gov

Development of Novel Therapeutic Agents

The utility of this compound as a foundational scaffold in the synthesis of new therapeutic agents is an area of active investigation in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on a pyridin-2-ol core, presents a versatile platform for chemical modification and the introduction of diverse pharmacophores. This structural arrangement allows for targeted derivatization to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Researchers have leveraged the reactive sites on the this compound molecule to synthesize a variety of derivatives with potential pharmacological applications. The amino group can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides, enabling the introduction of a wide range of functional groups. The bromine atom is particularly valuable for its ability to participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are powerful tools for constructing complex molecular architectures.

A notable area of exploration for derivatives of this compound is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridin-2-one scaffold, of which this compound is a derivative, is a well-established "privileged structure" in kinase inhibitor design, known to mimic the hinge-binding region of ATP. By strategically modifying the substituents on the pyridin-2-ol ring of this compound, medicinal chemists aim to create potent and selective inhibitors of specific kinases.

For instance, the synthesis of a series of compounds where the bromine at the 5-position was replaced with various aryl and heteroaryl groups via Suzuki coupling has been reported. These modifications were designed to probe the binding pocket of target kinases and enhance inhibitory activity. The amino group at the 3-position has also been functionalized to introduce side chains that can interact with solvent-exposed regions of the enzyme or form additional hydrogen bonds, thereby increasing both potency and selectivity.

While the direct therapeutic application of this compound is not established, its role as a key building block is evident in the preclinical development of novel drug candidates. The following table summarizes some of the therapeutic areas where derivatives of this compound have shown promise:

Therapeutic AreaTarget ClassRationale for Derivatization
OncologyProtein Kinases (e.g., VEGFR, EGFR)The pyridin-2-one core acts as a hinge-binder, while modifications at the 3- and 5-positions allow for targeting specific features of the ATP-binding site to achieve selectivity and potency.
Inflammatory DiseasesCytokine-modulating enzymes (e.g., JAKs)Derivatization of the amino and bromo positions can lead to compounds that modulate the activity of key signaling molecules in inflammatory pathways.
Infectious DiseasesBacterial or Viral EnzymesThe scaffold can be elaborated to mimic the natural substrates of essential microbial enzymes, leading to the development of novel anti-infective agents.

Detailed research findings have shown that specific substitutions on the this compound core can lead to significant improvements in biological activity. For example, the introduction of a substituted phenyl ring at the 5-position has been shown to enhance the antiproliferative activity of these compounds against various cancer cell lines. The nature and position of the substituents on this phenyl ring are critical for activity, with electron-withdrawing groups often leading to increased potency.

The following table presents a hypothetical representation of how structure-activity relationship data for a series of derivatives might be presented, illustrating the impact of different substituents on inhibitory activity against a target kinase:

Compound IDR1 (at 3-amino position)R2 (at 5-bromo position)Kinase IC50 (nM)
A-1-H-Br>1000
A-2-COCH3-Br850
A-3-H-Phenyl520
A-4-COCH3-Phenyl150
A-5-H4-Fluorophenyl210
A-6-COCH34-Fluorophenyl55

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of substituted pyridinols is a cornerstone of heterocyclic chemistry, yet pathways to 3-Amino-5-bromo-6-methylpyridin-2-ol are not extensively documented. Future research should prioritize the development of efficient, scalable, and sustainable synthetic methods.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation. This could involve exploring catalytic methods that replace stoichiometric reagents.

Continuous Flow Synthesis: The application of microreactor or flow chemistry technologies could offer superior control over reaction parameters (temperature, pressure, and mixing), potentially leading to higher yields, improved purity, and enhanced safety, especially for exothermic nitration or bromination steps.

Enzymatic Synthesis: Exploring biocatalytic methods, using enzymes to perform specific transformations, could provide highly selective and environmentally friendly routes to the target compound and its derivatives.

A summary of potential starting materials and key transformations for future synthetic exploration is presented below.

Starting Material PrecursorKey Transformation StepsPotential Advantages
Substituted Pyridine (B92270)Nitration -> Reduction -> Bromination -> HydroxylationUtilizes common starting materials
Acyclic PrecursorsRing-closing condensation reactionsHigh potential for substituent diversity
2-Amino-6-methylpyridineHalogenation and subsequent functional group interconversionPotentially shorter and more direct routes

Exploration of Expanded Chemical Reactivity

The multifunctionality of this compound makes it a versatile building block. A systematic exploration of its chemical reactivity is a crucial future research direction. The bromine atom, amino group, and hydroxyl group each offer distinct handles for chemical modification.

Cross-Coupling Reactions: The bromine atom at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, generating novel molecular scaffolds. chemimpex.com

Functionalization of the Amino Group: The amino group can be readily acylated, alkylated, or diazotized. Diazotization, followed by Sandmeyer or related reactions, could be used to introduce functionalities like cyano, fluoro, or chloro groups, further diversifying the compound's derivatives.

Derivatization of the Hydroxyl Group: The pyridin-2-ol tautomer allows for O-alkylation and O-acylation to produce ethers and esters, respectively. These modifications can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity.

Advanced Spectroscopic Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of this compound and its derivatives. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous confirmation of the molecular geometry, bond lengths, and bond angles. nih.gov It would also reveal details about intermolecular interactions, such as hydrogen bonding patterns in the solid state, which can influence physical properties. nih.gov

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be invaluable for the definitive assignment of all proton and carbon signals, especially for more complex derivatives resulting from the reactivity studies.

Solid-State NMR (ssNMR): This technique could be employed to study the compound in its solid form, providing information about polymorphism and the local environment of atoms within the crystal lattice.

Computational Spectroscopy: Correlating experimentally obtained spectra (IR, Raman, NMR) with spectra predicted from theoretical calculations (such as Density Functional Theory) can provide a higher level of confidence in structural assignments. researchgate.netresearchgate.net

In-depth Computational Studies

Theoretical and computational chemistry offer powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For this compound, in-depth computational studies represent a significant and valuable research avenue.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and providing insights into intermolecular interactions. researchgate.net

Reaction Mechanism Modeling: Computational modeling can be used to investigate the transition states and energy barriers of potential reactions, helping to optimize reaction conditions and predict the feasibility of new synthetic transformations.

Molecular Docking: If potential biological targets are identified, molecular docking studies can predict the binding affinity and orientation of the compound within the active site of a protein, guiding the design of more potent analogues. researchgate.netresearchgate.net

Comprehensive Biological Activity Profiling

Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals. chemimpex.commdpi.com Therefore, a comprehensive evaluation of the biological activity of this compound and its derivatives is a critical area for future investigation.

Antimicrobial and Antifungal Screening: The compound and its synthesized derivatives should be screened against a broad panel of pathogenic bacteria and fungi to identify any potential antimicrobial properties. mdpi.com

Anticancer Activity: Given that many kinase inhibitors and other anticancer agents are based on heterocyclic scaffolds, screening for cytotoxicity against various cancer cell lines is a logical step. chemimpex.com

Enzyme Inhibition Assays: The molecule could be tested for inhibitory activity against key enzyme families implicated in disease, such as kinases, proteases, or phosphodiesterases.

Agrochemical Applications: Evaluation of its potential as an herbicide, fungicide, or insecticide is warranted, as related bromo-aminopyridine structures are used in the formulation of agrochemicals. chemimpex.com

Potential for Material Science and Other Applications

The unique combination of functional groups suggests that this compound could also find applications beyond the life sciences, particularly in the field of material science.

Polymer Chemistry: The amino and hydroxyl groups provide reactive sites for polymerization. The compound could be explored as a monomer or an additive to create polymers with enhanced thermal stability, flame retardancy, or specific optical properties. chemimpex.com

Coordination Chemistry and Catalysis: The pyridine nitrogen and the exocyclic amino and hydroxyl groups make the molecule a potential ligand for coordinating with metal ions. The resulting metal complexes could be investigated for catalytic activity, or as building blocks for Metal-Organic Frameworks (MOFs).

Dyes and Pigments: The chromophoric pyridine ring, coupled with electron-donating (amino, hydroxyl) and withdrawing (bromo) groups, suggests that derivatives could have interesting photophysical properties, making them candidates for novel dyes or functional pigments.

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-bromo-6-methylpyridin-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromination of a pre-functionalized pyridin-2-ol precursor. Evidence suggests that intermediates like 2-amino-5-bromo-6-methylpyridine (CAS 17282-00-7) are key precursors, often synthesized through halogenation or nucleophilic substitution reactions . A two-step approach may involve:

Methylation and amination of a pyridine core.

Bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-halogenation.
Key factors affecting yield include solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of brominating agents, and reaction time. For example, excess bromine may lead to di-substituted byproducts.

Q. Example Table: Synthetic Routes Comparison

StepReagents/ConditionsYield RangeKey Challenges
1NH₃/MeOH, 60°C45–55%Competing side reactions
2NBS, DCM, 0°C60–70%Over-bromination

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., deshielded aromatic protons near bromine).
  • X-ray diffraction (XRD) : Resolve bond angles and distances using software like SHELXL for refinement .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., expected [M+H]⁺ at m/z 219.0).
    Discrepancies between NMR and XRD data may indicate polymorphism or solvent inclusion in the crystal lattice.

Advanced Research Questions

Q. How can contradictory data between NMR and XRD analyses for this compound be resolved?

Methodological Answer: Conflicts often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:

Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in pyridin-2-ol derivatives) .

DFT calculations : Compare experimental XRD bond lengths with computational models (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)).

Solvent screening : Test crystallization in polar vs. non-polar solvents to isolate dominant tautomers.

Q. What strategies are effective for resolving low solubility in biological assays?

Methodological Answer: Solubility challenges in aqueous buffers (e.g., PBS) can be mitigated via:

  • Co-solvent systems : Use DMSO (≤5% v/v) with surfactants like Tween-80 to prevent aggregation.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 6-methyl position .
  • Nano-formulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability.

Q. Example Table: Solubility Optimization

MethodSolubility (mg/mL)Bioassay Compatibility
DMSO/PBS0.8–1.2Moderate cytotoxicity
β-cyclodextrin2.5–3.0High compatibility

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer: Focus on modifying substituents while preserving the pyridin-2-ol core:

  • Bromine replacement : Substitute with -CF₃ or -CN to enhance metabolic stability .
  • Amino group modulation : Introduce acyl or sulfonyl groups to alter hydrogen-bonding capacity .
  • Methyl position : Explore steric effects by replacing 6-methyl with bulkier alkyl chains.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While direct toxicity data are limited, extrapolate from structurally similar amines (e.g., 2-aminopyridin-3-ol):

  • PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification.
  • Spill management : Neutralize with 5% acetic acid, followed by adsorption with vermiculite .
  • Waste disposal : Incinerate halogenated waste under EPA guidelines for brominated organics.

Q. How can researchers address discrepancies in reported melting points?

Methodological Answer: Variations in melting points (e.g., 70–74°C ) may stem from impurities or polymorphs. Strategies include:

  • Recrystallization : Use gradient cooling in ethanol/water mixtures.
  • DSC analysis : Identify polymorphic transitions via differential scanning calorimetry.
  • Column chromatography : Purify with silica gel (hexane/ethyl acetate gradient).

Methodological Challenges & Innovations

For high-throughput applications (e.g., drug screening), automate synthesis using flow chemistry to improve reproducibility . Collaborate with computational chemists to predict reactivity and optimize synthetic pathways pre-experimentally.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromo-6-methylpyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromo-6-methylpyridin-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.